Product packaging for 5-(Chloromethyl)-4,6-dimethoxypyrimidine(Cat. No.:)

5-(Chloromethyl)-4,6-dimethoxypyrimidine

Cat. No.: B12088592
M. Wt: 188.61 g/mol
InChI Key: HKASRQXZLWPVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-4,6-dimethoxypyrimidine is a versatile and high-value chemical building block primarily used in pharmaceutical and agrochemical research and development. Its core value lies in its functionalized pyrimidine ring, a common scaffold in bioactive molecules, and the reactive chloromethyl group which serves as an excellent handle for further synthetic elaboration. This compound is a key intermediate in the synthesis of complex molecules, including various kinase inhibitors [https://www.epa.gov/opprd001/inerts_list4b/4B-254.pdf]. The chloromethyl substituent allows for facile nucleophilic substitution reactions, enabling researchers to link the pyrimidine core to other molecular fragments through alkylation, facilitating the creation of targeted compound libraries for biological screening. The dimethoxy groups provide electronic modulation to the heterocyclic system, influencing its binding affinity and metabolic stability in potential drug candidates. As a reagent, it is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O2 B12088592 5-(Chloromethyl)-4,6-dimethoxypyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

5-(chloromethyl)-4,6-dimethoxypyrimidine

InChI

InChI=1S/C7H9ClN2O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3H2,1-2H3

InChI Key

HKASRQXZLWPVHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)OC)CCl

Origin of Product

United States

Synthetic Methodologies for 5 Chloromethyl 4,6 Dimethoxypyrimidine and Its Precursors

Synthesis of Key 4,6-Dimethoxypyrimidine (B185312) Intermediates

The journey towards 5-(chloromethyl)-4,6-dimethoxypyrimidine begins with the synthesis of foundational pyrimidine (B1678525) intermediates. These precursors provide the necessary scaffold for subsequent functionalization.

Preparation of 2-Amino-4,6-dimethoxypyrimidine and Related Hydroxy/Chloro-Pyrimidines

A common and versatile precursor is 2-amino-4,6-dimethoxypyrimidine. Its synthesis often starts from readily available materials like guanidine (B92328) nitrate (B79036) and diethyl malonate. These compounds undergo a cyclization reaction to form 2-amino-4,6-dihydroxypyrimidine (B16511). google.com This dihydroxy intermediate can then be converted to 2-amino-4,6-dichloropyrimidine (B145751) through chlorination, typically using phosphorus oxychloride (POCl₃). arkat-usa.org Subsequent methoxylation of the dichloro-intermediate with a methoxide (B1231860) source, such as sodium methoxide, yields the desired 2-amino-4,6-dimethoxypyrimidine. arkat-usa.org

Alternatively, 4,6-dihydroxypyrimidine (B14393) can be synthesized by reacting a malonic acid ester with formamide (B127407) and an alkali metal alkoxide at elevated temperatures. google.com This dihydroxy derivative serves as a versatile starting point for producing 4,6-dichloropyrimidine (B16783) through chlorination with agents like phosphorus oxychloride. researchgate.net

A scalable synthesis of 4,6-dichloropyrimidine-5-carbonitrile (B1297664) has been developed, which starts from 4,6-dihydroxypyrimidine. This process involves Vilsmeier conditions to introduce a formyl group at the 5-position and chlorinate the hydroxyl groups. researchgate.net

Starting Material(s)Key Intermediate(s)ReagentsProductRef.
Guanidine nitrate, Diethyl malonate2-Amino-4,6-dihydroxypyrimidineBase2-Amino-4,6-dihydroxypyrimidine google.com
2-Amino-4,6-dihydroxypyrimidine-POCl₃2-Amino-4,6-dichloropyrimidine arkat-usa.org
2-Amino-4,6-dichloropyrimidine-Sodium methoxide2-Amino-4,6-dimethoxypyrimidine arkat-usa.org
Malonic acid ester, Formamide-Alkali metal alkoxide4,6-Dihydroxypyrimidine google.com
4,6-Dihydroxypyrimidine-POCl₃4,6-Dichloropyrimidine researchgate.net
4,6-Dihydroxypyrimidine-POCl₃, DMF4,6-Dichloropyrimidine-5-carbaldehyde researchgate.net

Strategies for Introduction of Methoxy (B1213986) Groups on the Pyrimidine Core

The introduction of methoxy groups onto the pyrimidine ring is a critical step. The most common method involves the nucleophilic substitution of chloro groups with a methoxide anion. For instance, 4,6-dichloropyrimidine can be efficiently converted to 4,6-dimethoxypyrimidine by treatment with sodium methoxide in methanol. arkat-usa.org The reaction typically proceeds at elevated temperatures to ensure complete substitution.

Another approach involves the methylation of dihydroxypyrimidines. For example, 2-amino-4,6-dihydroxypyrimidine can be methylated using dimethyl carbonate in the presence of a base and a phase-transfer catalyst to yield 2-amino-4,6-dimethoxypyrimidine. google.com

PrecursorReagent(s)ProductRef.
4,6-DichloropyrimidineSodium methoxide, Methanol4,6-Dimethoxypyrimidine arkat-usa.org
2-Amino-4,6-dihydroxypyrimidineDimethyl carbonate, Base, Phase-transfer catalyst2-Amino-4,6-dimethoxypyrimidine google.com

Synthetic Routes to Chloromethylated Pyrimidines

With the core 4,6-dimethoxypyrimidine structure in hand, the next challenge is the introduction of the chloromethyl group at the 5-position. This can be achieved through direct chloromethylation or, more commonly, via a multi-step functional group interconversion.

Chloromethylation Reactions on Pyrimidine Cores

Direct chloromethylation of the 4,6-dimethoxypyrimidine core is not a widely reported method. However, chlorination at the 5-position of activated pyrimidine rings can be achieved using N-chlorosuccinimide (NCS). For example, 4,6-dimethoxy-2-(methylthio)pyrimidine has been chlorinated at the 5-position with NCS. researchgate.net This suggests that direct chlorination of the 5-position of 4,6-dimethoxypyrimidine might be feasible under specific conditions, although this would introduce a chloro rather than a chloromethyl group. The introduction of a chloromethyl group typically requires a different strategy.

Multi-Step Synthesis via Functional Group Interconversions

A more reliable and commonly employed strategy for introducing a chloromethyl group at the 5-position involves a series of functional group interconversions. This multi-step approach offers better control over the reaction and regioselectivity.

A key reaction in this sequence is the Vilsmeier-Haack formylation. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. The 4,6-dimethoxypyrimidine ring is sufficiently activated for this electrophilic substitution to occur at the 5-position, yielding 4,6-dimethoxypyrimidine-5-carbaldehyde. researchgate.net

Once the aldehyde is formed, it can be reduced to the corresponding alcohol, (4,6-dimethoxypyrimidin-5-yl)methanol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄).

The final step is the conversion of the hydroxymethyl group to a chloromethyl group. This is a standard functional group transformation that can be accomplished using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. ekb.eg

Formylation: 4,6-Dimethoxypyrimidine is formylated using the Vilsmeier-Haack reaction to produce 4,6-dimethoxypyrimidine-5-carbaldehyde.

Reduction: The resulting aldehyde is reduced to (4,6-dimethoxypyrimidin-5-yl)methanol.

Chlorination: The alcohol is then chlorinated to yield the final product, this compound.

StepStarting MaterialReagent(s)Intermediate/ProductRef.
1. Formylation4,6-DimethoxypyrimidinePOCl₃, DMF4,6-Dimethoxypyrimidine-5-carbaldehyde researchgate.net
2. Reduction4,6-Dimethoxypyrimidine-5-carbaldehydeNaBH₄(4,6-Dimethoxypyrimidin-5-yl)methanol-
3. Chlorination(4,6-Dimethoxypyrimidin-5-yl)methanolSOCl₂This compound ekb.eg

Optimization of Synthetic Efficiency and Scalability

For industrial applications, the optimization of synthetic routes to improve efficiency and enable large-scale production is paramount. Research in this area for pyrimidine derivatives often focuses on several key aspects.

For the synthesis of precursors like 2-amino-4,6-dimethoxypyrimidine, process development has focused on using greener reagents and improving yields. For example, the use of dimethyl carbonate as a methylating agent is considered a more environmentally friendly alternative to traditional methylating agents. google.com Optimization of reaction conditions such as temperature, reaction time, and catalyst loading are crucial for maximizing yield and purity. google.comnih.gov

In the context of multi-step syntheses, process safety and the ability to perform reactions on a large scale are critical considerations. The development of a scalable process for 4,6-dichloropyrimidine-5-carbonitrile highlights the importance of robust and safe reaction conditions that can be implemented for multi-kilogram production. researchgate.net

The synthesis of this compound, a functionalized pyrimidine derivative, involves a multi-step process commencing from readily available precursors. The key challenges in its synthesis lie in achieving high yields and ensuring regioselectivity during the functionalization of the pyrimidine ring. This article delves into the synthetic strategies for this target molecule and its essential precursors, with a particular focus on yield enhancement, reaction condition refinement, and the critical aspect of regioselective synthesis.

1 Yield Enhancement and Reaction Condition Refinement

The synthesis of the precursor, 4,6-dimethoxypyrimidine, can be achieved by the reaction of 4,6-dichloropyrimidine with sodium methoxide. To improve the yield of this reaction, it is crucial to control the temperature and the molar ratio of the reactants.

A proposed pathway to this compound commences with the Vilsmeier-Haack formylation of 4,6-dimethoxypyrimidine to introduce a formyl group at the 5-position. The reaction conditions for this step, including the choice of solvent and the Vilsmeier reagent, significantly impact the yield. The resulting 4,6-dimethoxy-5-formylpyrimidine is then reduced to the corresponding alcohol, (4,6-dimethoxypyrimidin-5-yl)methanol. The choice of reducing agent is critical for a high-yield conversion without affecting the other functional groups on the pyrimidine ring.

The final step is the chlorination of the hydroxymethyl group. A common method for this transformation is the use of thionyl chloride (SOCl₂). The reaction is typically performed in an inert solvent like dichloromethane. The dropwise addition of thionyl chloride at a controlled temperature, often on an ice bath, is crucial to manage the exothermicity of the reaction and minimize side-product formation. nih.gov Subsequent heating to room temperature or slightly above ensures the completion of the reaction. nih.gov The work-up procedure, involving quenching with ice water and washing the organic layer, is vital for isolating a pure product and thus enhancing the final yield. nih.gov

Table 1: Proposed Synthesis of this compound

StepReactant(s)Reagent(s)SolventKey ConditionsProduct
14,6-DichloropyrimidineSodium MethoxideMethanolReflux4,6-Dimethoxypyrimidine
24,6-DimethoxypyrimidinePOCl₃, DMFDichloromethane0°C to reflux4,6-Dimethoxy-5-formylpyrimidine
34,6-Dimethoxy-5-formylpyrimidineSodium BorohydrideMethanol/DCM0°C to RT(4,6-Dimethoxypyrimidin-5-yl)methanol
4(4,6-Dimethoxypyrimidin-5-yl)methanolThionyl ChlorideDichloromethane0°C to RTThis compound

This table presents a plausible synthetic route. The reaction conditions are based on general organic chemistry principles and similar transformations reported in the literature.

Chemical Reactivity and Derivatization Strategies of 5 Chloromethyl 4,6 Dimethoxypyrimidine

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the pyrimidine (B1678525) ring at the C5 position is the primary site of reactivity for 5-(chloromethyl)-4,6-dimethoxypyrimidine. This benzylic-like halide is susceptible to a variety of transformations, most notably nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with Varied Nucleophiles (e.g., amines, alcohols)

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic attack by a wide range of nucleophiles. This reactivity is analogous to that of other chloromethyl-substituted heterocyclic systems. The general mechanism involves the displacement of the chloride leaving group by the incoming nucleophile.

Common nucleophiles that can be employed in reactions with this compound include:

Amines: Primary and secondary amines, both aliphatic and aromatic, can react to form the corresponding 5-(aminomethyl)-4,6-dimethoxypyrimidine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to yield 5-(alkoxymethyl)- and 5-(aryloxymethyl)-4,6-dimethoxypyrimidines, respectively.

Thiols: Thiolates are excellent nucleophiles and react efficiently to produce 5-(thiomethyl)-4,6-dimethoxypyrimidine derivatives.

Cyanide: The cyanide ion can be introduced to form 5-(cyanomethyl)-4,6-dimethoxypyrimidine, a valuable intermediate for further transformations into carboxylic acids, amines, or other functional groups.

Azides: Sodium azide (B81097) can be used to synthesize 5-(azidomethyl)-4,6-dimethoxypyrimidine, which can be subsequently reduced to the corresponding aminomethyl derivative or used in click chemistry reactions.

The general scheme for these nucleophilic substitution reactions is presented below:

Scheme 1: General nucleophilic substitution on the chloromethyl group of this compound.

Formation of Diverse Chloromethylpyrimidine Derivatives through Substitution

The versatility of the nucleophilic substitution reactions at the chloromethyl group allows for the synthesis of a diverse library of 5-substituted-4,6-dimethoxypyrimidine derivatives. While specific examples for this compound are not extensively reported in the literature, the reactivity can be inferred from similar systems. For instance, the reactions of other chloromethyl-substituted pyrimidines and related heterocycles are well-documented and provide a strong basis for predicting the outcomes with this specific substrate. rsc.org

The table below illustrates the expected products from the reaction of this compound with various nucleophiles, based on established chemical principles.

Nucleophile (Nu-H)Reagent/ConditionsExpected Product
AmmoniaNH₃5-(Aminomethyl)-4,6-dimethoxypyrimidine
MethylamineCH₃NH₂5-((Methylamino)methyl)-4,6-dimethoxypyrimidine
Diethylamine(CH₃CH₂)₂NH5-((Diethylamino)methyl)-4,6-dimethoxypyrimidine
AnilineC₆H₅NH₂5-((Phenylamino)methyl)-4,6-dimethoxypyrimidine
MethanolNaOCH₃ / CH₃OH5-(Methoxymethyl)-4,6-dimethoxypyrimidine
PhenolNaOPh / solvent5-(Phenoxymethyl)-4,6-dimethoxypyrimidine
EthanethiolNaSCH₂CH₃ / solvent5-((Ethylthio)methyl)-4,6-dimethoxypyrimidine
Sodium CyanideNaCN / DMSO5-(Cyanomethyl)-4,6-dimethoxypyrimidine
Sodium AzideNaN₃ / DMF5-(Azidomethyl)-4,6-dimethoxypyrimidine

Table 1: Representative Nucleophilic Substitution Reactions and Expected Products.

Reactions at the Pyrimidine Core

The reactivity of the pyrimidine ring itself is significantly influenced by the substituents it bears. In the case of this compound, the two methoxy (B1213986) groups at positions 4 and 6 play a crucial role in modulating the electronic properties of the aromatic system.

Influence of Methoxy Substituents on Pyrimidine Reactivity

The methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the pyrimidine ring. This has a profound effect on its susceptibility to electrophilic and nucleophilic attack. The increased electron density generally activates the ring towards electrophilic substitution and deactivates it towards nucleophilic aromatic substitution (SNAr). nih.gov

The electron-donating nature of the methoxy groups primarily enriches the ortho and para positions relative to them. In the pyrimidine ring, this corresponds to the C2 and C5 positions.

Considerations for Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. nih.gov The electron-donating methoxy groups in this compound would disfavor such reactions on the pyrimidine ring itself. Therefore, nucleophilic substitution of a group directly attached to the pyrimidine ring (other than the chloromethyl group) is not a favored reaction pathway under standard conditions.

Cross-Coupling Reactions and Advanced Functionalization

The C-Cl bond of the chloromethyl group could potentially participate in certain cross-coupling reactions, for instance, with boronic acids (Suzuki coupling) or organostannanes (Stille coupling) under specific catalytic conditions, to form new C-C bonds. However, the more common application of cross-coupling reactions on pyrimidine systems involves the use of a halogen substituent directly on the pyrimidine ring.

Should a halogen be introduced at the C2 position, for example, through a prior electrophilic halogenation, this would open up a plethora of possibilities for C-C, C-N, and C-O bond formation via well-established palladium-catalyzed cross-coupling reactions.

The table below summarizes potential cross-coupling reactions, assuming a hypothetical 2-halo-5-(chloromethyl)-4,6-dimethoxypyrimidine intermediate.

Cross-Coupling ReactionCoupling PartnerCatalyst/LigandPotential Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / Base2-Aryl-5-(chloromethyl)-4,6-dimethoxypyrimidine
Stille CouplingOrganostannanePd(PPh₃)₄2-Alkyl/Aryl-5-(chloromethyl)-4,6-dimethoxypyrimidine
Heck CouplingAlkenePd(OAc)₂ / Ligand2-Vinyl-5-(chloromethyl)-4,6-dimethoxypyrimidine
Buchwald-Hartwig AminationAminePd catalyst / Ligand2-Amino-5-(chloromethyl)-4,6-dimethoxypyrimidine

Table 2: Potential Cross-Coupling Reactions for a 2-Halogenated Derivative.

Transition-Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. While direct examples involving this compound are not extensively documented in readily available literature, the reactivity of similar chloropyrimidine and benzyl (B1604629) chloride systems provides a strong basis for predicting its behavior. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent, such as an arylboronic acid, with a halide. researchgate.netnih.gov In the case of this compound, the chloromethyl group can act as the electrophilic partner.

The general catalytic cycle for a Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Key factors influencing the success of such reactions include the choice of palladium catalyst, ligand, base, and solvent. For related pyrimidine systems, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands have proven effective. researchgate.net The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or dimethoxyethane (DME) with water, is crucial for the reaction's progress. researchgate.netresearchgate.net

Below is a representative table of conditions that could be adapted for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)
1Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Toluene/H₂O80-100
24-Methoxyphenylboronic acidPd(OAc)₂ (2-4)PPh₃ (4-8)K₃PO₄1,4-Dioxane/H₂O90-110
33-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME/H₂O85
4Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100

This table presents hypothetical conditions based on analogous reactions and is for illustrative purposes.

Derivatization for the Construction of Complex Organic Molecules

The chloromethyl group of this compound is a versatile functional group that readily undergoes nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures. chemrxiv.org This reactivity is fundamental to its utility as a synthetic intermediate.

The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds.

Reaction with N-Nucleophiles: Primary and secondary amines can react with this compound to form the corresponding aminomethyl derivatives. This reaction is a common strategy for incorporating the pyrimidine moiety into larger molecules, including those with potential biological activity. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed.

Reaction with O-Nucleophiles: Alcohols and phenols, in the form of their corresponding alkoxides or phenoxides, can displace the chloride to form ether linkages. This provides a route to molecules with aryloxymethyl or alkoxymethyl substituents at the 5-position of the pyrimidine ring.

Reaction with S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles and react readily with this compound to yield the corresponding thioethers. This reaction is often performed in the presence of a mild base.

Reaction with C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can also be employed to form new carbon-carbon bonds, extending the carbon chain at the 5-position.

These derivatization strategies are instrumental in the synthesis of complex molecules, including potential pharmaceutical agents and materials with specific electronic properties. The ability to introduce a variety of functional groups through nucleophilic substitution on the chloromethyl group makes this compound a valuable and versatile building block in organic synthesis.

Table 2: Examples of Derivatization of this compound via Nucleophilic Substitution

EntryNucleophileReagent/ConditionsProduct Type
1Primary AmineR-NH₂, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)5-(Aminomethyl)-4,6-dimethoxypyrimidine
2PhenoxideAr-ONa, Solvent (e.g., DMF)5-(Aryloxymethyl)-4,6-dimethoxypyrimidine
3ThiolateR-SNa, Solvent (e.g., EtOH)5-(Thioalkoxymethyl)-4,6-dimethoxypyrimidine
4CyanideNaCN, Solvent (e.g., DMSO)(4,6-Dimethoxypyrimidin-5-yl)acetonitrile
5MalonateNaCH(CO₂Et)₂, Solvent (e.g., THF)Diethyl 2-((4,6-dimethoxypyrimidin-5-yl)methyl)malonate

This table presents generalized reaction schemes for illustrative purposes.

Mechanistic and Kinetic Investigations of Reactions Involving 5 Chloromethyl 4,6 Dimethoxypyrimidine Scaffolds

Elucidation of Nucleophilic Substitution Mechanisms (e.g., SN1, SN2, SNAr)

The chloromethyl group at the 5-position of the pyrimidine (B1678525) ring is the primary site for nucleophilic substitution. The nature of the substrate, nucleophile, solvent, and leaving group determines whether the reaction proceeds via a unimolecular (SN1), bimolecular (SN2), or substitution nucleophilic aromatic (SNAr) mechanism.

The 5-(chloromethyl) group is analogous to a benzylic halide. The proximity of the pyrimidine ring can stabilize a potential carbocation intermediate through resonance, which would favor an SN1 pathway. Conversely, the primary nature of the carbon bearing the chlorine atom suggests that an SN2 mechanism, involving a backside attack by the nucleophile, is also highly plausible. youtube.comyoutube.com The choice between these two pathways is often influenced by the reaction conditions. Polar protic solvents can solvate both the departing leaving group and the carbocation intermediate, thus favoring the SN1 mechanism. youtube.compressbooks.pub In contrast, polar aprotic solvents are known to favor SN2 reactions. pressbooks.pub

A typical SN2 reaction of 5-(chloromethyl)-4,6-dimethoxypyrimidine with a nucleophile (Nu-) would proceed in a single, concerted step where the nucleophile attacks the electrophilic carbon as the chloride ion departs. The rate of this reaction would be dependent on the concentrations of both the substrate and the nucleophile (Rate = k[pyrimidine][Nu]). youtube.com

For an SN1 reaction, the initial step would be the slow, rate-determining departure of the chloride ion to form a resonance-stabilized pyrimidin-5-yl-methyl carbocation. This carbocation would then rapidly react with a nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate (Rate = k[pyrimidine]). youtube.com

While the chloromethyl group is the more likely site of substitution, direct nucleophilic attack on the pyrimidine ring (SNAr) is also a consideration. SNAr reactions are typically facilitated by strong electron-withdrawing groups that activate the ring towards nucleophilic attack. chemrxiv.org In the case of this compound, the electron-donating nature of the two methoxy (B1213986) groups at positions 4 and 6 would generally deactivate the ring towards a classical SNAr reaction. However, under specific conditions with highly activated nucleophiles, this pathway cannot be entirely ruled out. Computational studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the formation of a Meisenheimer complex is a key step in the SNAr mechanism. chemrxiv.org

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound

Factor SN1 Pathway SN2 Pathway
Substrate Favored by ability to form a stable carbocation (resonance with pyrimidine ring). Favored by unhindered primary carbon.
Nucleophile Weak nucleophiles are effective. Strong nucleophiles are required.
Solvent Polar protic solvents (e.g., water, ethanol). pressbooks.pub Polar aprotic solvents (e.g., acetone, DMSO). pressbooks.pub
Kinetics First-order: Rate = k[Substrate]. youtube.com Second-order: Rate = k[Substrate][Nucleophile]. youtube.com

Radical-Nucleophilic Substitution (SRN1) Pathways in Pyrimidine Functionalization

The radical-nucleophilic substitution (SRN1) mechanism provides an alternative pathway for the substitution of halides on aromatic and heterocyclic systems, particularly for substrates that are unreactive towards traditional SNAr reactions. This multi-step chain reaction involves radical and radical anion intermediates. researchgate.net

The SRN1 mechanism is initiated by the transfer of an electron to the substrate, often from a radical initiator or through photochemical stimulation, to form a radical anion. For this compound, this would lead to the formation of a radical anion, which could then fragment to release the chloride ion and generate a 4,6-dimethoxypyrimidin-5-yl-methyl radical. This radical species can then react with a nucleophile to form a new radical anion. The final step involves the transfer of an electron from this new radical anion to another molecule of the starting material, propagating the chain reaction.

While there is a substantial body of research on SRN1 reactions involving various aromatic and aliphatic compounds, pressbooks.pubchemrxiv.org specific studies on this compound are not extensively documented. However, the general principles of the SRN1 mechanism suggest its potential applicability for the functionalization of this pyrimidine scaffold, especially with nucleophiles that are also good electron donors.

Mechanistic Aspects of Metal-Catalyzed Processes for Pyrimidine Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For a substrate like this compound, the chloromethyl group can participate in such reactions, for instance, in Negishi or Suzuki-Miyaura couplings.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the chloromethyl group, forming a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organozinc compound in a Negishi coupling or an organoboron compound in a Suzuki-Miyaura coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The choice of ligand on the metal center is crucial as it can significantly influence the rate and selectivity of the reaction. nih.gov While specific metal-catalyzed derivatizations of this compound are not widely reported, the reactivity of the chloromethyl group makes it a suitable candidate for such transformations.

Kinetic Analysis of Key Transformation Pathways

A detailed kinetic analysis is essential for understanding the rate-determining steps and optimizing reaction conditions. For the nucleophilic substitution reactions of this compound, kinetic studies would involve monitoring the reaction progress over time under various concentrations of reactants.

For an SN2 reaction, a plot of the initial rate against the concentration of either the pyrimidine substrate or the nucleophile would be expected to yield a straight line, confirming the first-order dependence on each reactant. For an SN1 reaction, the rate would be expected to be independent of the nucleophile's concentration.

Kinetic isotope effect (KIE) studies could also provide valuable mechanistic insights. For instance, by comparing the reaction rates of the parent compound with a deuterated analogue at the chloromethyl position, one could probe the nature of the transition state.

Table 2: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

Experiment [Substrate] (M) [Nucleophile] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10-4
2 0.2 0.1 2.0 x 10-4
3 0.1 0.2 2.0 x 10-4

This hypothetical data suggests a second-order reaction, consistent with an SN2 mechanism.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization of 5-(Chloromethyl)-4,6-dimethoxypyrimidine and its Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be predicted based on its molecular structure and data from analogous pyrimidine (B1678525) derivatives.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, specific signals are anticipated in both ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule. The aromatic proton at the C2 position of the pyrimidine ring would likely appear as a singlet downfield. The two methoxy (B1213986) groups (-OCH₃) at positions 4 and 6 are chemically equivalent and would produce a single, sharp singlet. The chloromethyl group (-CH₂Cl) protons at position 5 would also appear as a singlet. The integration of these peaks would be in a 1:6:2 ratio, respectively.

¹³C NMR: The carbon NMR spectrum is predicted to display five unique signals. The carbon atoms of the two equivalent methoxy groups would appear as one signal. The carbon of the chloromethyl group would be another distinct signal. The pyrimidine ring itself would show three signals: one for the C2 carbon, one for the C5 carbon (attached to the chloromethyl group), and one for the C4 and C6 carbons, which are equivalent due to the symmetrical substitution pattern. chemicalbook.com

2D-NMR: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming assignments. An HSQC experiment would correlate the proton signals directly to their attached carbon atoms. HMBC spectra would reveal longer-range couplings (2-3 bonds), for instance, showing a correlation between the chloromethyl protons and the C4, C5, and C6 carbons of the pyrimidine ring, thereby confirming the position of the substituent. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)
H-2~8.2-8.5SingletC-2~158-160
-CH₂Cl~4.6-4.8SingletC-4, C-6~170-172
-OCH₃~4.0-4.1SingletC-5~110-115
-CH₂Cl~40-45
-OCH₃~54-56

The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected. These would include C-H stretching vibrations from the aromatic ring and the methyl/methylene (B1212753) groups. The C=N and C=C stretching vibrations within the pyrimidine ring typically appear in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy groups would likely produce strong bands around 1250-1000 cm⁻¹. Finally, the C-Cl stretching vibration from the chloromethyl group is expected in the 800-600 cm⁻¹ region. nih.govnist.gov

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~3000-3100Medium
Aliphatic C-H Stretch~2850-3000Medium
C=N / C=C Stretch (Pyrimidine Ring)~1400-1600Medium to Strong
C-O Stretch (Methoxy)~1000-1250Strong
C-Cl Stretch~600-800Medium to Strong

HRMS is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₇H₉ClN₂O₂, the expected monoisotopic mass can be calculated precisely. bldpharm.com This technique would confirm the elemental formula and, through analysis of fragmentation patterns, could further support the proposed structure. rsc.org

X-ray Crystallography Studies of Pyrimidine Derivatives

While a specific crystal structure for this compound is not available, X-ray crystallography studies on a wide range of pyrimidine derivatives provide significant insight into the expected solid-state structure, including bond lengths, angles, and crystal packing. rsc.orgdrugbank.com

The determination of a crystal structure involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map, from which the positions of the atoms in the crystal lattice can be determined. rsc.org The fundamental repeating unit of the crystal is the unit cell, defined by its lattice parameters (a, b, c, α, β, γ) and the space group to which it belongs. For example, studies on various pyrimidine derivatives have shown them to crystallize in systems such as monoclinic or orthorhombic. nih.gov The specific parameters depend on the nature and size of the substituents on the pyrimidine ring.

Example Unit Cell Parameters for a Pyrimidine Derivative (2,4,6-triaminopyrimidine-1,3-diium dinitrate) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123 (2)
b (Å)15.137 (4)
c (Å)9.417 (3)
α (°)90
β (°)114.73 (3)
γ (°)90

Crystallographic data allows for precise measurement of the geometry of the molecule. In pyrimidine derivatives, the C-N bond lengths within the ring are typically around 1.33-1.34 Å, while C-C bond lengths are in the range of 1.37-1.40 Å. rsc.orgchemicalbook.com The internal bond angles of the pyrimidine ring generally range from 115° to 128°, reflecting the sp² hybridization of the ring atoms. rsc.org The planarity of the pyrimidine ring can be assessed through dihedral angles. Substituents on the ring can cause minor deviations from perfect planarity. For instance, in 2,4-bis(4-methoxyphenoxy)pyrimidine, the phenyl rings are nearly perpendicular to the pyrimidine ring, with dihedral angles of 85.6° and 87.2°. rsc.org The conformation of the methoxy and chloromethyl groups relative to the pyrimidine ring in this compound would be a key feature determined by such an analysis.

Typical Bond Lengths and Angles in Pyrimidine Rings

Bond TypeTypical Length (Å)Angle TypeTypical Angle (°)
C-N1.33 - 1.34C-N-C~116
C-C1.37 - 1.40N-C-N~128
N-C-C~123
C-C-C~117

Investigation of Intermolecular Interactions and Crystal Packing Motifs

A comprehensive analysis of the crystal structure of this compound would involve identifying and characterizing the various non-covalent interactions that govern how individual molecules arrange themselves in the solid state. This arrangement, or crystal packing, is crucial in determining the physical properties of the crystalline material.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like N-H or O-H groups, it possesses several potential hydrogen bond acceptors. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups are capable of accepting hydrogen bonds. Therefore, weak C-H···N and C-H···O hydrogen bonds would be anticipated. For instance, hydrogen atoms from the chloromethyl group or the methoxy groups could interact with the nitrogen or oxygen atoms of neighboring molecules. The geometry of these interactions (distances and angles) would be meticulously measured to confirm their status as genuine hydrogen bonds.

π-π Stacking: The aromatic pyrimidine ring is electron-deficient, which could facilitate π-π stacking interactions. In the crystal lattice, parallel or offset arrangements of the pyrimidine rings of adjacent molecules would be investigated. The centroid-to-centroid distance and the slip angle between the rings are key parameters used to characterize the strength and nature of these stacking interactions. Such interactions are a significant cohesive force in many aromatic compounds.

The combination of these intermolecular forces would likely lead to specific, repeating three-dimensional packing motifs. Analysis of related structures, such as 5-chloro-4,6-dimethoxypyrimidin-2-amine researchgate.net, reveals the formation of chains and layers through hydrogen bonding and other weak interactions. A similar layered or herringbone packing might be expected for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT), particularly using functionals like Becke 3-Lee-Yang-Parr (B3LYP), is a common method for determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. nih.gov For 5-(Chloromethyl)-4,6-dimethoxypyrimidine, these calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Electronic structure analysis, derived from these calculations, reveals how electrons are distributed within the molecule. This includes generating electron density maps and calculating Mulliken atomic charges, which indicate the partial positive or negative charge on each atom. In this compound, the electronegative nitrogen and chlorine atoms are expected to carry partial negative charges, while the adjacent carbon atoms would be electron-deficient, influencing the molecule's reactivity.

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine (B1678525) Core (Note: These are typical values for a substituted pyrimidine ring calculated via DFT and may not represent the exact values for this compound.)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC-N (in ring)~ 1.34 Å
Bond LengthC-C (in ring)~ 1.39 Å
Bond LengthC-Cl~ 1.79 Å
Bond LengthC-O (methoxy)~ 1.36 Å
Bond AngleN-C-N (in ring)~ 127°
Bond AngleC-N-C (in ring)~ 115°
Bond AngleC-C-CH₂Cl~ 121°

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely distributed over the electron-rich pyrimidine ring and methoxy (B1213986) groups, while the LUMO is expected to be localized around the electron-withdrawing chloromethyl group, specifically on the antibonding σ* orbital of the C-Cl bond. This localization makes the chloromethyl carbon an electrophilic site, susceptible to nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrimidine Derivative (Note: These values are illustrative for a pyrimidine derivative and serve as an example.)

Molecular OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-1.5 eV
HOMO-LUMO Gap 5.3 eV

Reaction Pathway Modeling and Transition State Characterization

Computational methods can model the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy of the transition state—the highest point on the reaction pathway—chemists can determine the activation energy, which governs the reaction rate. For a substitution reaction at the chloromethyl group of this compound, theoretical modeling could compare the energy barriers for different nucleophiles or solvent conditions, helping to predict the most favorable reaction conditions and potential byproducts.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe how a molecule behaves at a given temperature and pressure. nih.gov For this compound, MD simulations can explore the conformational landscape by modeling the rotation of the methoxy and chloromethyl substituents. This helps to understand the molecule's flexibility and the preferred spatial arrangement of its functional groups, which can influence its interaction with other molecules in solution. rush.edu

Machine Learning Applications in Synthetic Route Design and Optimization of Pyrimidine Derivatives

Computational Studies on Ligand Binding Modes Relevant to Synthetic Processes

Although often associated with drug discovery, computational studies of ligand binding are also relevant to synthesis. nih.gov In the context of synthesizing this compound, these methods can model the non-covalent interactions between the substrate, reagents, and any catalysts involved. For example, molecular docking could predict how a phase-transfer catalyst might bind to the molecule to facilitate a reaction. Understanding these binding modes can help explain catalyst specificity and provide a rational basis for designing improved catalytic systems for the synthesis of complex pyrimidine derivatives.

Applications in Complex Organic Molecule Synthesis and Heterocyclic Chemistry

Role as a Building Block for Fused and Polycyclic Heterocyclic Systems

The inherent reactivity of the chloromethyl group in 5-(Chloromethyl)-4,6-dimethoxypyrimidine makes it an exceptional precursor for the synthesis of fused and polycyclic heterocyclic systems. These intricate molecular frameworks are of significant interest due to their prevalence in natural products and medicinally important compounds. The construction of such systems often relies on annulation strategies where the pyrimidine (B1678525) ring serves as a foundational component onto which other rings are fused.

The chloromethyl moiety provides a convenient electrophilic handle for intramolecular cyclization reactions. For instance, it can react with a nucleophilic center, strategically placed on a side chain attached to another position of the pyrimidine ring, to forge a new heterocyclic ring. This approach has been successfully employed in the synthesis of a variety of fused systems, including thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines.

A general synthetic strategy involves the initial substitution of the chlorine atom with a suitable nucleophile that also bears a latent nucleophilic or electrophilic site. Subsequent manipulation of the substituents on the pyrimidine ring can then set the stage for the final ring-closing step. The methoxy (B1213986) groups at the C4 and C6 positions, while imparting stability to the ring, can also be readily substituted with other functionalities, further expanding the diversity of the accessible fused systems.

The synthesis of polycyclic systems often involves a multi-step sequence where this compound is elaborated into a more complex intermediate before the key cyclization events. These strategies highlight the compound's role as a pivotal starting material for accessing complex molecular architectures that would be challenging to synthesize through other means. The ability to construct fused pyrimidine systems is crucial as these scaffolds are known to exhibit a wide range of biological activities. derpharmachemica.com

Utility in Diversity-Oriented Synthesis of Pyrimidine-Based Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology, aiming to generate structurally diverse small molecule libraries to explore novel areas of chemical space. cam.ac.uknih.govcapes.gov.br this compound is an ideal scaffold for DOS due to its capacity to participate in a variety of chemical transformations, leading to a rapid diversification of the core pyrimidine structure.

The reactive chloromethyl group serves as a key anchoring point for the introduction of molecular diversity. Through nucleophilic substitution reactions, a wide array of functional groups and building blocks can be readily appended at the C5 position. This allows for the systematic variation of substituents and the exploration of the structure-activity relationships of the resulting compounds.

A notable example is the step-economical diversity-oriented synthesis of a library of pyrimidine-N-heterocycle hybrids. rsc.org In this approach, the 4,6-dimethoxypyrimidine (B185312) core was incorporated into nine different types of N-heterocycles. rsc.org This was achieved through a two-step process starting from simple, commercially available materials. rsc.org The resulting library of 34 structurally diverse compounds demonstrated the efficiency of using this compound as a platform for generating chemical diversity. rsc.org The screening of such libraries against biological targets can lead to the identification of novel hit compounds with potential applications in medicine and agriculture. rsc.org

The utility of this pyrimidine derivative in DOS is further enhanced by the potential for subsequent modifications of the methoxy groups. These can be transformed into other functional groups, such as hydroxyl or amino groups, which can then be further elaborated, adding another layer of diversity to the synthesized library. This multi-faceted reactivity makes this compound a valuable tool for the construction of high-quality chemical libraries for high-throughput screening.

Strategic Intermediate for Agrochemical and Medicinal Chemistry Precursors (Focus on synthetic utility, not biological activity)

The synthetic utility of this compound extends to its role as a key intermediate in the preparation of precursors for agrochemicals and medicinal agents. Its value lies in its ability to introduce the 4,6-dimethoxypyrimidine-5-methyl moiety into larger, more complex molecules, a structural motif present in a number of active compounds.

In the realm of agrochemical synthesis, pyrimidine derivatives are known to exhibit a broad spectrum of herbicidal and fungicidal activities. The synthesis of novel agrochemical candidates often involves the modification of a core heterocyclic structure to optimize its biological efficacy. This compound serves as a readily available starting material for the synthesis of such candidates. For example, the aforementioned diversity-oriented synthesis of a pyrimidine-N-heterocyclic library led to the discovery of compounds with herbicidal activity. rsc.org The synthetic route to these compounds highlights the straightforward incorporation of the pyrimidine core via the reactive chloromethyl group.

In medicinal chemistry, the pyrimidine ring is a privileged scaffold found in numerous pharmaceuticals. beilstein-journals.org The synthesis of new drug candidates often requires the efficient construction of complex heterocyclic systems. This compound can be a crucial building block in these synthetic endeavors. For instance, the synthesis of polyheterocyclic compounds based on pyrimidine-2-thiones has been reported, showcasing the versatility of pyrimidine intermediates in constructing molecules with potential therapeutic applications. nih.gov While not directly starting from this compound, these syntheses illustrate the general strategies employed for elaborating the pyrimidine core, for which the title compound is a prime starting material. The ability to easily introduce the substituted pyrimidine ring makes it a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents.

The following table summarizes the utility of this compound as a synthetic intermediate:

Application Area Role of this compound Example of Synthetic Transformation Resulting Structural Motif
AgrochemicalsPrecursor for herbicidal compoundsNucleophilic substitution with N-heterocyclesPyrimidine-N-heterocycle hybrids
Medicinal ChemistryBuilding block for complex heterocyclic systemsAnnulation reactions to form fused ringsThieno[2,3-d]pyrimidines, Furo[2,3-d]pyrimidines

Development of Novel Reagents and Catalysts Incorporating Pyrimidine Scaffolds

The unique electronic properties and structural features of the pyrimidine ring make it an attractive scaffold for the design of novel reagents and catalysts. While the direct application of this compound in this context is an emerging area of research, the broader field of pyrimidine-based reagents and catalysts provides a strong rationale for its potential utility.

The nitrogen atoms in the pyrimidine ring can act as ligands for metal centers, making pyrimidine derivatives promising candidates for the development of new catalysts for a variety of organic transformations. The substituents on the pyrimidine ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The chloromethyl group of this compound offers a convenient handle to tether the pyrimidine scaffold to a solid support or to a larger molecular framework, which can be advantageous for catalyst recovery and reuse.

Furthermore, the pyrimidine ring itself can participate directly in catalytic cycles. For example, N-heterocyclic carbenes (NHCs) derived from pyrimidinium salts have emerged as powerful organocatalysts for a range of chemical reactions. The synthesis of such pyrimidinium salts could potentially start from intermediates derived from this compound.

The development of novel reagents based on the pyrimidine scaffold is also an active area of investigation. The electron-deficient nature of the pyrimidine ring can be exploited in the design of new electrophilic reagents. The functional groups on this compound can be modified to create bespoke reagents for specific synthetic applications. For instance, conversion of the chloromethyl group to a phosphonium (B103445) salt could yield a Wittig-type reagent for the introduction of a pyrimidinyl-methylidene moiety.

The exploration of this compound in the development of novel reagents and catalysts represents a promising frontier in synthetic chemistry, with the potential to unlock new and efficient methods for the construction of complex molecules.

Future Prospects and Emerging Research Frontiers

Development of Novel and Efficient Synthetic Methodologies for Chloromethylated Pyrimidines

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal and materials chemistry, with an ongoing demand for more efficient, selective, and scalable methods. researchgate.netgrowingscience.comgsconlinepress.com For chloromethylated pyrimidines like 5-(chloromethyl)-4,6-dimethoxypyrimidine, the focus is on developing synthetic routes that offer high yields, shorter reaction times, and greater functional group tolerance. researchgate.net

Emerging strategies in organic synthesis are being adapted for pyrimidine construction. One key area is the advancement of multi-component reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step. rasayanjournal.co.inresearchgate.net This approach offers significant advantages in terms of efficiency and atom economy. Researchers are exploring novel MCRs that could directly install the chloromethyl group or a precursor onto the pyrimidine ring during its formation. Another promising avenue is the development of novel catalytic systems. For instance, the use of transition-metal catalysts or organocatalysts could enable previously inaccessible transformations and improve the regioselectivity of chloromethylation. researchgate.net

Furthermore, there is a significant drive to improve the efficiency of existing multi-step syntheses. A recent success in the broader field of nucleoside synthesis was the development of a highly efficient, five-step route to the antiviral agent uprifosbuvir, which represented a 50-fold yield improvement over the previous manufacturing process. nih.gov This was achieved by inventing several new synthetic methods, including dynamic stereoselective phosphoramidation and efficient hydrochlorination techniques. nih.gov Applying similar principles of process optimization and methodological innovation to the synthesis of this compound and its analogues could dramatically improve their accessibility for research and industrial applications. The alkylation of pyrimidine scaffolds, a common strategy to introduce novel properties, continues to be a major focus, with alkyl halides being a widely used reagent class. researchgate.net

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

Traditional methods for synthesizing heterocyclic compounds like pyrimidines often rely on hazardous solvents, toxic reagents, and high energy consumption. rasayanjournal.co.inpowertechjournal.com In response, the principles of green chemistry are becoming increasingly integrated into pyrimidine synthesis, aiming to reduce environmental impact and improve safety. rasayanjournal.co.inbenthamdirect.com These greener approaches are not only environmentally conscious but also often lead to higher yields, shorter reaction times, and simplified purification processes. rasayanjournal.co.in

Several green techniques are being actively researched for pyrimidine synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. rasayanjournal.co.inijres.org

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as an effective energy source for synthesizing pyrimidine scaffolds, promoting reactions with improved yields and shorter durations. researchgate.neteurekaselect.com

Solvent-Free Reactions: Conducting reactions without a solvent (or "neat") minimizes waste and can simplify product isolation. rasayanjournal.co.inresearchgate.net The "Grindstone Chemistry Technique" is an example of a mild, solvent-free method for producing pyrimidine derivatives. researchgate.net

Aqueous Media: Using water as a solvent is a key goal of green chemistry. Researchers have developed efficient, catalyst-free, multi-component syntheses of pyrimidine derivatives in aqueous ethanol, which simplifies the process and reduces reliance on volatile organic solvents. rsc.org

Green Catalysts: The development of reusable and non-toxic catalysts is a major frontier. This includes heterogeneous catalysts like nanocrystalline MgO and ZrO2 nanoparticles, which can be easily separated from the reaction mixture and reused, enhancing the sustainability of the process. researchgate.neteurekaselect.com

Table 1: Comparison of Green Synthesis Techniques for Pyrimidine Derivatives

Technique Key Advantages Example Application Reference(s)
Microwave Irradiation Rapid heating, shorter reaction times, higher yields, fewer side products. One-pot, three-component synthesis of fused pyrimidine systems. rasayanjournal.co.inresearchgate.netijres.org
Ultrasonic Irradiation Enhanced reaction rates, improved yields, effective for heterogeneous reactions. Catalyst-free synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.neteurekaselect.com
Solvent-Free Conditions Reduced waste, simplified workup, often lower energy consumption. Multicomponent synthesis of dihydropyrimidinones using Grindstone Chemistry. rasayanjournal.co.inresearchgate.net
Aqueous Media Environmentally benign, low cost, improved safety. Catalyst-free synthesis of pyrimidine derivatives in aqueous ethanol. eurekaselect.comrsc.org

| Nanocatalysts | High catalytic activity, high surface area, reusability, mild reaction conditions. | One-pot synthesis of pyrido[2,3-d]pyrimidines using ZrO2 nanoparticles. | researchgate.net |

Exploration of Unique Reactivity Patterns and Selectivity Control

The functionalization of the pyrimidine ring presents a significant challenge due to the potential for multiple reaction sites. researchgate.netnih.gov A major frontier in pyrimidine chemistry is the development of methods that allow for precise control over reactivity and regioselectivity. The presence of the chloromethyl group on this compound offers a primary site for nucleophilic substitution, but the pyrimidine ring itself can also undergo various transformations.

Recent breakthroughs have demonstrated sophisticated strategies for controlling selectivity. For example, researchers have developed a method for the C2-selective amination of pyrimidines. researchgate.net This was achieved through mechanism-based reagent design that controls the reaction pathway, allowing for the direct introduction of an amine group at a specific position on the pyrimidine ring, a common structural motif in bioactive molecules. researchgate.net Such site-selective C-H functionalization reactions are highly sought after as they provide rapid access to advanced synthetic intermediates from simple precursors. researchgate.net

Another innovative approach is the use of "deconstruction-reconstruction" strategies. nih.gov This involves chemically activating the pyrimidine ring, breaking it open, and then rebuilding a new heterocyclic ring from the fragments. This powerful method allows for the diversification of the core pyrimidine structure, enabling access to a wide variety of analogues that would be difficult to synthesize using traditional methods. nih.gov

For this compound, future research will likely focus on:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction at either the chloromethyl group or the pyrimidine ring, without affecting the other. This would enable stepwise, controlled derivatization to build molecular complexity.

Chemoselective Transformations: Exploring the subtle differences in reactivity between the two nitrogen atoms and the carbon atoms of the pyrimidine ring to achieve highly selective functionalization. nih.gov

Guided Functionalization: Using the existing methoxy (B1213986) groups to direct incoming reagents to specific positions on the ring through steric or electronic effects.

Advanced Applications in Material Science through Pyrimidine Derivatization

The electron-deficient nature of the pyrimidine ring makes it a highly attractive building block for advanced materials, particularly in the fields of electronics and photonics. researchgate.netresearchgate.netmaterize.com The ability to tune the electronic and photophysical properties of these materials through chemical derivatization is a key driver of research in this area. researchgate.net

Pyrimidine derivatives are being extensively investigated for use in:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can act as an excellent electron-accepting unit in "push-pull" chromophores. nih.gov When combined with an electron-donating group, these molecules can exhibit strong intramolecular charge transfer (ICT), leading to efficient luminescence. researchgate.netnih.gov Pyrimidine-based materials have been successfully used as electron-transporting layers (ETLs) and as emissive layers in high-efficiency OLEDs. researchgate.netresearchgate.net

Photovoltaics: The unique electronic properties of pyrimidines are also being harnessed in the development of organic solar cells. researchgate.net

Sensors: The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions or protons. This property can be exploited to create fluorescent sensors where a change in emission is observed upon binding to a specific analyte. researchgate.net

Photoresponsive Surfaces: Pyrimidine derivatives, particularly uracil (B121893) and thymine, can be attached to surfaces to create photoresponsive materials. acs.org Irradiation with UV light causes the pyrimidine rings to undergo a [2+2] cycloaddition, forming a cyclobutane (B1203170) dimer. This chemical transformation alters the physical properties of the surface, such as wettability. The reaction is often reversible with a different wavelength of light, allowing for the creation of light-regulated surfaces. acs.org

Derivatization of this compound provides a direct route to new materials. The chloromethyl group can be used to anchor the molecule to surfaces or to connect it to other functional units, such as polymers or other chromophores. The methoxy groups can be used to fine-tune the solubility and electronic properties of the final material.

Table 2: Applications of Pyrimidine Derivatives in Material Science

Application Area Key Property of Pyrimidine Core Example of Derivatization/Function Reference(s)
OLEDs Electron-deficient (electron acceptor) Used in push-pull systems to induce intramolecular charge transfer (ICT) and luminescence. Forms part of electron-transporting materials (ETMs). researchgate.netresearchgate.netnih.govresearchgate.net
Organic Solar Cells Electron-accepting ability Incorporated into π-conjugated structures to facilitate charge separation and transport. researchgate.net
Fluorescent Sensors Lewis basic nitrogen atoms Acts as a binding site for cations (e.g., H+, metal ions), leading to a change in fluorescence upon binding. researchgate.net

| Photoresponsive Surfaces | Photodimerization of C=C bonds | Pyrimidine-terminated self-assembled monolayers undergo reversible dimerization, changing surface properties like wettability upon UV irradiation. | acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 5-(Chloromethyl)-4,6-dimethoxypyrimidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or functionalization of pre-existing pyrimidine scaffolds. For example, thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 298 K effectively introduces the chloromethyl group to pyrimidine derivatives. Recrystallization from petroleum ether/ethyl acetate yields pure crystals . Key steps include controlled reagent addition (e.g., SOCl₂ dropwise under ice cooling) and post-reaction purification to remove byproducts.

Q. How should researchers handle this compound safely in the laboratory?

  • Methodological Answer : Use engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE), including dust respirators, nitrile gloves, and safety goggles. Avoid skin contact and inhalation due to potential irritation. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent degradation. Dispose of waste via incineration with afterburners and scrubbers, adhering to EPA 40 CFR Part 261 guidelines .

Q. What analytical techniques are suitable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography : Determines molecular conformation and dihedral angles between aromatic rings (e.g., pyrimidine vs. benzene planes at ~64.2°) .
  • NMR spectroscopy : Identifies methoxy (δ ~3.8 ppm) and chloromethyl (δ ~4.5 ppm) proton signals.
  • HPLC-MS : Quantifies purity (>98%) and detects degradation products, particularly in polar solvents like DMSO, which may accelerate decomposition .

Q. How stable is this compound under typical laboratory storage conditions?

  • Methodological Answer : Stability varies with solvent and temperature. Avoid DMSO, as substituted pyrimidines degrade via hydrolysis or oxidation in polar aprotic solvents. Store at –20°C under argon in amber vials. Monitor degradation using TLC (silica gel, ethyl acetate/hexane eluent) or FTIR for carbonyl byproduct formation .

Advanced Research Questions

Q. What strategies enable the synthesis of pyrimidine-N-heterocycle hybrid libraries for bioactivity screening?

  • Methodological Answer : A two-step diversity-oriented synthesis (DOS) is effective:

Functionalization : Link 4,6-dimethoxypyrimidine to N-heterocycles (e.g., tetrahydrocarbazole) via hydroxybenzyl alcohol spacers.

Diversification : Introduce substituents (e.g., fluoro, amino) using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.
Biological activity (e.g., herbicidal or antiviral) is screened via post-emergence assays or enzyme inhibition studies (e.g., thymidine phosphorylase) .

Q. How can researchers resolve contradictions in bioactivity data for pyrimidine derivatives?

  • Methodological Answer :

  • Dose-response curves : Compare IC₅₀ values across assays to identify solvent- or concentration-dependent effects.
  • Structural analogs : Test derivatives (e.g., 5-amino or 5-fluoro variants) to isolate substituent-specific activity.
  • Computational modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., thymidine phosphorylase active sites) .

Q. What computational methods are used to predict the environmental impact of this compound?

  • Methodological Answer :

  • QSAR models : Estimate log Pow (octanol-water partition coefficient) to assess bioaccumulation potential.
  • Ecotoxicity prediction : Use software like EPI Suite to simulate fish/algae toxicity (e.g., LC₅₀) when experimental data are unavailable.
  • Degradation pathways : Apply Gaussian-based DFT calculations to predict hydrolysis products in soil/water matrices .

Q. How can researchers optimize reaction yields for large-scale pyrimidine derivatization?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions (e.g., 60°C in acetonitrile with 5 mol% CuI).
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.
  • Scale-up considerations : Ensure efficient heat dissipation and mixing to avoid side reactions (e.g., dimerization) .

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